molecular formula C11H13ClO3 B1595055 Methyl 2-(4-chloro-2-methylphenoxy)propanoate CAS No. 2786-19-8

Methyl 2-(4-chloro-2-methylphenoxy)propanoate

Cat. No. B1595055
CAS RN: 2786-19-8
M. Wt: 228.67 g/mol
InChI Key: YWGAULPFWIQKRB-UHFFFAOYSA-N
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Description

“Methyl 2-(4-chloro-2-methylphenoxy)propanoate” is a chemical compound with the linear formula C11H13ClO3 . It is also known as Mecoprop . This compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-chloro-2-methylphenoxy)propanoate” can be represented by the SMILES string CC(OC1=CC=C(Cl)C=C1)C(OC)=O . The InChI representation is 1S/C11H13ClO3/c1-7(11(13)14-2)15-9-5-3-8(12)4-6-9/h3-7H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(4-chloro-2-methylphenoxy)propanoate” is a solid compound . Its molecular weight is 228.67 g/mol.

Scientific Research Applications

Photodegradation in Aqueous Solutions

Research by Vione et al. (2010) highlights the impact of organic compounds on the photodegradation of Methyl 2-(4-chloro-2-methylphenoxy)propanoate in aqueous solutions. This study found that the presence of phenol and 2-propanol significantly decreases the photolysis quantum yield of the herbicide upon UVB irradiation, suggesting a reduced degradation rate in environments with these compounds, which could affect its persistence and efficacy in agricultural water bodies Effect of dissolved organic compounds on the photodegradation of the herbicide MCPA in aqueous solution.

Detection in Environmental Samples

A study by Nuhu et al. (2012) developed a sensitive method for determining Methyl 2-(4-chloro-2-methylphenoxy)propanoate and related compounds in water samples. This method uses phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, offering a way to monitor environmental exposure and potential ecological impacts Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis.

Physiological Effects on Plants

Shimabukuro et al. (1978) explored the physiological effects of Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate on oat, wild oat, and wheat, showing its selective herbicidal action. This compound inhibits auxin-stimulated elongation in these plants, affecting their growth differently, which is crucial for understanding its application for weed control in crops Physiological effects of methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate on oat, wild oat, and wheat.

Herbicide Sorption and Degradation

Werner et al. (2012) reviewed the sorption behavior of Methyl 2-(4-chloro-2-methylphenoxy)propanoate and other phenoxy herbicides in soils. The study emphasizes the role of soil organic matter and iron oxides as significant sorbents, highlighting how these interactions can influence the mobility and degradation of herbicides in agricultural settings Sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals.

Environmental Persistence and Exposure

Investigations by Manninen et al. (1986) evaluated the exposure of Finnish farm workers to phenoxy acid herbicides, including Methyl 2-(4-chloro-2-methylphenoxy)propanoate. This study provides insight into the occupational exposure and environmental persistence of such chemicals, contributing to the understanding of safety measures needed during its application Exposure of finnish farm workers to phenoxy acid herbicides.

Safety And Hazards

This compound is classified as an Eye Irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H319: Causes serious eye irritation. The precautionary statements are P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

methyl 2-(4-chloro-2-methylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGAULPFWIQKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863023
Record name Methyl 2-(4-chloro-2-methylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chloro-2-methylphenoxy)propanoate

CAS RN

2786-19-8, 23844-56-6
Record name Mecoprop-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MCPP ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(4-chloro-2-methylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mecoprop methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 23844-56-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECOPROP-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N12A0WR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J He, F Wang, PL Polavarapu - Chirality, 2005 - Wiley Online Library
Enantiopure herbicides (+)‐2‐(4‐chloro‐2‐methylphenoxy) propanoic acid, (+)‐1 and (+)‐2‐(2,4‐dichlorophenoxy) propanoic acid, (+)‐2 were investigated using vibrational circular …
Number of citations: 24 onlinelibrary.wiley.com
V Schurig, M Fluck - Journal of Biochemical and Biophysical Methods, 2000 - Elsevier
The use of complexation SFC for enantiomer separation of Lewis base selectands on chiral nickel(II)- and zinc(II)-bis[(3-heptafluorobutanoyl)-10-methylene-(1R)-camphorate] …
Number of citations: 30 www.sciencedirect.com
Y Seo, J Kim, J Chang, SS Kim, W Namkung… - European Journal of …, 2018 - Elsevier
Anoctamin 1 (ANO1), a calcium-activated chloride channel, is highly expressed and amplified in a number of carcinomas including breast, pancreatic and prostate cancers. …
Number of citations: 30 www.sciencedirect.com
J He, PL Polavarapu - Journal of Chemical Theory and …, 2005 - ACS Publications
The density functional theoretical predictions of vibrational absorption (VA) and vibrational circular dichroism (VCD) spectra for monomeric chiral α-aryloxypropanoic acids are found to …
Number of citations: 42 pubs.acs.org
SL Badea, AF Danet - Science of the Total Environment, 2015 - Elsevier
Since 2011, the enantiospecific stable carbon isotope analysis (ESIA) has emerged as an innovative technique to assess the environmental fate of chiral emerging compounds by …
Number of citations: 26 www.sciencedirect.com
J He - 2005 - search.proquest.com
The stereo structures of variety chiral molecules were studied by vibrational circular dichroism (VCD), optical rotation (OR), and density functional theory in this dissertation. The error …
Number of citations: 4 search.proquest.com
S Jammer, A Voloshenko, F Gelman… - Environmental science & …, 2014 - ACS Publications
The Rayleigh equation is frequently used to describe isotope fractionation as a function of conversion. In this article we propose to draw a parallel between isotope and enantiomeric …
Number of citations: 35 pubs.acs.org
A Corma, H Garcia - Chemical Reviews, 2003 - ACS Publications
Acid-catalyzed reactions are by far the most numerous and best-studied reaction type, 1-5 in which organic functional groups undergo an array of different transformations with …
Number of citations: 315 pubs.acs.org

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